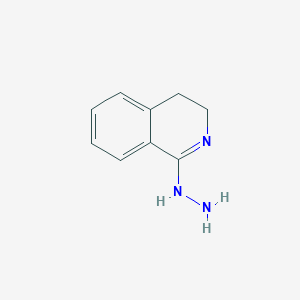

1-Hydrazinyl-3,4-dihydroisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydroisoquinolin-1-ylhydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c10-12-9-8-4-2-1-3-7(8)5-6-11-9/h1-4H,5-6,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEGRMRPYXFRYBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(C2=CC=CC=C21)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90493129 | |

| Record name | 1-Hydrazinyl-3,4-dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90493129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26406-38-2 | |

| Record name | 1-Hydrazinyl-3,4-dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90493129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of the 3,4 Dihydroisoquinoline Core in Heterocyclic Chemistry

The 3,4-dihydroisoquinoline (B110456) scaffold is a prominent structural motif found in a vast array of natural products, particularly isoquinoline (B145761) alkaloids, and synthetic compounds of medicinal importance. mdpi.com This heterocyclic system is essentially a fusion of a benzene (B151609) ring and a dihydropyridine (B1217469) ring. Its significance stems from its presence in numerous biologically active molecules, demonstrating a broad spectrum of pharmacological activities.

The inherent structural features of the 3,4-dihydroisoquinoline core, including its aromatic and partially saturated rings, provide a three-dimensional framework that can effectively interact with various biological targets. This has made it a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets. The substitution pattern on this core can be readily modified, allowing chemists to fine-tune the steric, electronic, and lipophilic properties of the resulting molecules to optimize their biological activity.

Key to its versatility is the reactivity of the imine (C=N) bond within the dihydroisoquinoline ring, particularly at the C1 position. This position is susceptible to nucleophilic attack, making it a valuable handle for the introduction of diverse functional groups and the construction of more complex molecular architectures. researchgate.net Common synthetic strategies for accessing this core include the Bischler-Napieralski and Pictet-Spengler reactions, which have been refined over the years to allow for the preparation of a wide range of substituted derivatives. mdpi.comorganic-chemistry.org

Overview of Hydrazinyl Moieties in Organic Synthesis

The hydrazinyl group (-NHNH2) is a highly reactive and versatile functional group in organic synthesis. It is a derivative of hydrazine (B178648) (H2N-NH2) and is characterized by the presence of two adjacent nitrogen atoms, which are both nucleophilic. This unique electronic structure makes the hydrazinyl moiety a valuable building block for the construction of a wide variety of nitrogen-containing heterocyclic compounds.

Hydrazinyl groups can readily react with carbonyl compounds (aldehydes and ketones) to form hydrazones. These hydrazones are stable intermediates that can undergo further cyclization reactions to generate five- and six-membered heterocyclic rings such as pyrazoles, pyridazines, and triazines. researcher.life The reactivity of the hydrazinyl group is central to many named reactions in organic chemistry and is a cornerstone of combinatorial chemistry and drug discovery programs. mdpi.com

Furthermore, the hydrazinyl moiety can act as a dinucleophile, reacting with bifunctional electrophiles to construct larger, more complex ring systems. Its ability to participate in cyclocondensation reactions makes it an indispensable tool for synthetic chemists aiming to create novel molecular frameworks with potential applications in materials science and medicinal chemistry.

Historical Context and Evolution of Research on the Compound and Its Derivatives

Research on isoquinoline (B145761) alkaloids has a long and rich history, dating back to the isolation of morphine from the opium poppy in the early 19th century. This discovery spurred extensive investigations into the chemical constituents of various plants, leading to the identification of thousands of isoquinoline alkaloids with a wide range of structural diversity and biological activities.

The focus on the 3,4-dihydroisoquinoline (B110456) core as a synthetic target gained momentum as chemists sought to create analogues of naturally occurring alkaloids with improved pharmacological properties. The development of synthetic methodologies like the Bischler-Napieralski and Pictet-Spengler reactions in the late 19th and early 20th centuries were pivotal in this endeavor. organic-chemistry.org

While early research was heavily focused on the alkaloids themselves, the mid-20th century saw a growing interest in the synthesis and reactivity of simpler, non-natural isoquinoline derivatives. The exploration of introducing various functional groups at the C1 position of the 3,4-dihydroisoquinoline ring became a fertile area of research.

The specific investigation of 1-hydrazinyl-3,4-dihydroisoquinoline appears to be a more recent development, likely emerging from the broader interest in using hydrazinyl-substituted heterocycles as synthons for creating fused heterocyclic systems. The potential for this compound to serve as a precursor to novel polycyclic aromatic compounds, such as pyrazolo[5,1-a]isoquinolines, has driven much of the contemporary research interest. These fused systems are of interest due to their potential as novel scaffolds in drug discovery. nih.gov

Current Research Landscape and Emerging Directions for the Compound

Classical Approaches

The classical syntheses of 3,4-dihydroisoquinolines have remained cornerstones of organic synthesis for over a century. These reactions, primarily the Bischler-Napieralski and Pictet-Spengler reactions, provide reliable access to the DHIQ core and its tetrahydroisoquinoline precursors.

Bischler-Napieralski Reaction and its Adaptations

First discovered in 1893 by August Bischler and Bernard Napieralski, this reaction is one of the most frequently used methods for synthesizing 3,4-dihydroisoquinoline derivatives. organic-chemistry.orgwikipedia.org It involves the intramolecular cyclodehydration of β-phenylethylamides, typically under acidic conditions, to yield the corresponding DHIQ. wikipedia.org The reaction is a type of electrophilic aromatic substitution. wikipedia.org The substituent at the 1-position of the resulting DHIQ is determined by the acyl group of the starting amide. Therefore, to synthesize a 1-substituted DHIQ, the corresponding N-(2-phenylethyl)acyl amide is required as the precursor. rsc.org

Precursor Phenylethylamide Preparation and Cyclization Conditions

The standard substrate for the Bischler-Napieralski reaction is a β-phenylethylamide, which is an amide derivative of a β-phenylethylamine. organic-chemistry.orgorganicreactions.org The cyclization is achieved by heating the amide with a dehydrating agent. organicreactions.org Historically, reagents like phosphorus pentoxide (P₂O₅) or anhydrous zinc chloride (ZnCl₂) were used at high temperatures, though these conditions sometimes resulted in low yields. organicreactions.org

Modern protocols widely employ phosphorus oxychloride (POCl₃), often in a refluxing inert solvent such as toluene (B28343) or xylene. organic-chemistry.orgwikipedia.org Other effective dehydrating agents and conditions include:

Polyphosphoric acid (PPA). wikipedia.org

Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of 2-chloropyridine, which allows for milder reaction conditions. organic-chemistry.org

A combination of P₂O₅ in refluxing POCl₃, which is particularly effective for substrates that lack activating groups on the phenyl ring. wikipedia.org

The reaction mechanism is believed to proceed through a nitrilium ion intermediate, which then undergoes electrophilic attack on the electron-rich benzene (B151609) ring to close the DHIQ ring. organic-chemistry.orgwikipedia.org

Interactive Data Table: Bischler-Napieralski Reaction Conditions

| Precursor Type | Dehydrating Agent | Solvent | Temperature | Notes |

|---|---|---|---|---|

| β-phenylethylamides | POCl₃, P₂O₅, ZnCl₂ | Toluene, Xylene, or neat | Reflux | The most common and classical conditions. organic-chemistry.orgorganicreactions.orgwikipedia.org |

| β-phenylethylamides | Tf₂O, 2-chloropyridine | Dichloromethane | 0 °C to warm | Milder conditions, short reaction times. organic-chemistry.org |

| β-phenylethylcarbamates | Tf₂O, PPA | - | Varies | Alternative precursors to amides. wikipedia.org |

Influence of Substituents on Reaction Efficiency and Yield

The efficiency of the Bischler-Napieralski reaction is significantly influenced by the electronic nature of substituents on the aromatic ring of the β-phenylethylamide precursor. The reaction is an electrophilic aromatic substitution, meaning it is most effective when the benzene ring is activated by electron-donating groups (EDGs). wikipedia.org

Activating Groups: The presence of EDGs, such as methoxy (-OCH₃) or hydroxy (-OH) groups, on the aromatic ring enhances the nucleophilicity of the ring, facilitating the cyclization and generally leading to higher yields under milder conditions. wikipedia.org

Deactivating Groups: Substrates lacking electron-donating groups are less reactive and require more forceful conditions, such as refluxing in a mixture of POCl₃ and P₂O₅, to achieve cyclization. wikipedia.org

Regiochemistry: When a meta-substituted phenylethylamide is used, the cyclization typically occurs at the para-position relative to the activating group, following standard electrophilic substitution patterns. wikipedia.org However, anomalous cyclizations have been observed, where under certain conditions (e.g., using P₂O₅ exclusively instead of POCl₃), cyclization can occur at an unexpected position. wikipedia.org

Microwave-Assisted Synthetic Protocols

To improve reaction times and yields, microwave-assisted organic synthesis has been applied to the Bischler-Napieralski reaction. organic-chemistry.org Microwave irradiation can rapidly heat the reaction mixture to the required temperature, often leading to cleaner reactions and easier purification. wikipedia.org This protocol has been successfully used to generate libraries of substituted 3,4-dihydroisoquinolines. organic-chemistry.org The use of superheated solvents under microwave conditions is a viable alternative to traditional high-temperature refluxing. organic-chemistry.org

Pictet-Spengler Reaction Variants for Dihydroisoquinoline Precursors

The Pictet-Spengler reaction, discovered in 1911, is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgnih.gov Crucially, this reaction typically produces 1,2,3,4-tetrahydroisoquinolines (THIQs), not dihydroisoquinolines directly. wikipedia.orgnih.gov The resulting THIQs, however, are direct precursors to DHIQs via a subsequent dehydrogenation step. organic-chemistry.org

The reaction is mechanistically similar to the Mannich reaction. wikipedia.org It proceeds through the formation of an iminium ion, which is then attacked by the nucleophilic aromatic ring. wikipedia.orgyoutube.com For the synthesis of tetrahydroisoquinoline, the reaction conditions are generally harsher than for indole-based substrates, often requiring refluxing with strong acids like hydrochloric acid or trifluoroacetic acid (TFA). wikipedia.orgresearchgate.net Chemoenzymatic one-pot processes have also been developed, where a laccase/TEMPO system oxidizes a benzylic alcohol to an aldehyde in situ, which then undergoes a phosphate-mediated Pictet-Spengler reaction with a β-phenylethylamine to form the THIQ. mdpi.com

Dehydrogenation Strategies from Tetrahydroisoquinolines

The conversion of 1,2,3,4-tetrahydroisoquinolines (THIQs) to 3,4-dihydroisoquinolines (DHIQs) is a key oxidative transformation. organic-chemistry.org This step is necessary when the synthetic route, such as the Pictet-Spengler reaction, yields the fully saturated heterocyclic ring. A variety of methods exist for this partial dehydrogenation.

Selective dehydrogenation can be challenging, as over-oxidation can lead to the fully aromatized isoquinoline (B145761) product. researchgate.net Recent methods have focused on achieving high selectivity for the DHIQ product.

Photocatalysis: Copper nanoparticles supported on novel frameworks have been shown to selectively catalyze the dehydrogenation of THIQ to DHIQ with high selectivity (98%) under mild, eco-friendly conditions. researchgate.net Other photocatalysts have also been investigated for this transformation. researchgate.net

Electrochemical Dehydrogenation: Anodic oxidation provides a method for the selective partial dehydrogenation of THIQs. In the presence of nitric acid, the DHIQ product is protonated, making it less susceptible to further oxidation and thus preserving the desired dihydroisoquinoline. researchgate.net

Interactive Data Table: Dehydrogenation of THIQ to DHIQ

| Reagent/Method | Catalyst | Conditions | Selectivity | Notes |

|---|---|---|---|---|

| Photocatalysis | Cu NPs@framework | Room Temp, Air, Light | High (98% for DHIQ) | Eco-friendly and highly selective method. researchgate.net |

Elemental Sulfur-Mediated Dehydrogenation

The use of elemental sulfur as a reagent in the functionalization of N-heterocycles is a well-established practice. While direct, high-yield dehydrogenation of tetrahydroisoquinolines to 3,4-dihydroisoquinolines using solely elemental sulfur as the oxidant is not the most common method, sulfur can participate in related oxidative processes. For instance, research has shown that elemental sulfur can be used in the selective oxidative sulfenylation at the β-position (C-4) of N-heterocycles. researchgate.net Historically, stoichiometric oxidants such as sulfur have been employed for the oxidation of cyclic amines to imines, though these methods can generate undesirable waste products. dicp.ac.cn More recent metal-free dehydrogenation techniques have been developed that rely on solvents like dimethyl sulfoxide (B87167) (DMSO) under aerobic conditions, which avoids the use of traditional, potentially harmful reagents. arkat-usa.org

Catalytic Dehydrogenation Methods

Catalytic dehydrogenation offers a more atom-economical and environmentally benign alternative to stoichiometric oxidants for synthesizing 3,4-dihydroisoquinolines from 1,2,3,4-tetrahydroisoquinoline (B50084) precursors. A significant challenge in this area is controlling the reaction to prevent over-oxidation to the fully aromatic isoquinoline.

Recent advancements have focused on developing highly selective catalysts. One notable method employs a palladium on carbon (Pd/C) catalyst modified with hydrated potassium phosphate (B84403) (K₃PO₄·3H₂O). dicp.ac.cn This system demonstrates excellent chemoselectivity for the partial dehydrogenation of 1-substituted-1,2,3,4-tetrahydroisoquinolines, effectively suppressing further dehydroaromatization. dicp.ac.cn Conducting the reaction under an oxygen atmosphere can further enhance the selectivity, achieving a high ratio of the desired imine (dihydroisoquinoline) to the isoquinoline byproduct. dicp.ac.cn The heterogeneous nature of this catalyst also allows for its recovery and reuse. dicp.ac.cn

Metal-free catalysts have also emerged as a powerful alternative. Nitrogen and phosphorus co-doped porous carbon materials (NPCH) have been successfully used for the oxidative dehydrogenation of various N-heterocycles, including tetrahydroisoquinolines. rsc.org These catalysts show high activity and selectivity for producing both partially and fully dehydrogenated products, depending on the substrate. rsc.org Furthermore, photocatalysis presents another innovative approach. Using visible light and a photocatalyst, 1,2,3,4-tetrahydroisoquinoline can be converted to 3,4-dihydroisoquinoline under mild, ambient conditions. researchgate.net

Table 1: Comparison of Catalytic Systems for Tetrahydroisoquinoline Dehydrogenation This table is interactive. Users can sort columns by clicking on the headers.

| Catalyst System | Precursor | Product | Key Features | Reference |

|---|---|---|---|---|

| K₃PO₄·3H₂O-modified Pd/C | 1-Substituted-1,2,3,4-tetrahydroisoquinoline | 1-Substituted-3,4-dihydroisoquinoline | High chemoselectivity; suppresses aromatization; reusable heterogeneous catalyst. | dicp.ac.cn |

| N,P-co-doped Carbon (NPCH) | 1,2,3,4-Tetrahydroisoquinoline derivatives | 3,4-Dihydroisoquinolines & Isoquinolines | Metal-free; high activity and selectivity; applicable to various N-heterocycles. | rsc.org |

| ZnIn₂S₄ (Photocatalyst) | 1,2,3,4-Tetrahydroisoquinoline | 3,4-Dihydroisoquinoline | Operates under visible light at room temperature; eco-friendly conditions. | researchgate.net |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. These reactions are instrumental in rapidly generating libraries of complex molecules from simple precursors.

Three-Component Synthesis of Substituted 3,4-Dihydroisoquinolines

A straightforward and convenient method for synthesizing 1-substituted 3,4-dihydroisoquinolines involves a three-component reaction. One such approach is the [2+2+2] cyclization of an alkyl- or alkoxybenzene with an aldehyde (like isobutyraldehyde) and a nitrile in the presence of a strong acid. researchgate.net This method facilitates the construction of the 3,4-dihydroisoquinoline core with substitution at the 1- and 3-positions in a single operation. For example, the reaction between veratrole, isobutyraldehyde, and various nitriles yields 1-substituted-3,3-dimethyl-6,7-dimethoxy-3,4-dihydroisoquinolines. researchgate.net

Table 2: Examples of Three-Component Synthesis of 3,4-Dihydroisoquinoline Derivatives This table is interactive. Users can sort columns by clicking on the headers.

| Benzene Derivative | Aldehyde | Nitrile (R-CN) | Product (1-R-3,4-dihydroisoquinoline derivative) | Reference |

|---|---|---|---|---|

| Veratrole | Isobutyraldehyde | Acetonitrile | 1,3,3-Trimethyl-6,7-dimethoxy-3,4-dihydroisoquinoline | researchgate.net |

| Veratrole | Isobutyraldehyde | Thioacetamide | 1-Methyl-3,3-dimethyl-6,7-dimethoxy-3,4-dihydroisoquinoline | researchgate.net |

| p-Xylene | Isobutyraldehyde | Acetonitrile | 1,3,3,5,8-Pentamethyl-3,4-dihydroisoquinoline | researchgate.net |

Ugi Reaction Incorporations for Derivative Synthesis

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino carboxamide derivatives. wikipedia.orgorganic-chemistry.org This reaction can be ingeniously applied to generate complex derivatives based on the isoquinoline framework.

While a classic Ugi reaction involving a 3,4-dihydroisoquinoline (acting as the imine component) typically yields 1,2,3,4-tetrahydroisoquinoline-1-carboxamide (B2911459) derivatives, post-Ugi transformations enable the synthesis of other important scaffolds. A notable example involves a copper-catalyzed cascade reaction following an initial Ugi-4CR. acs.org In this strategy, Ugi adducts derived from 2-halobenzoic acids, ammonia, an aldehyde, and an isocyanide undergo an intramolecular cyclization to construct highly substituted isoquinolin-1(2H)-one-4-carboxylic acids. acs.org This demonstrates the power of combining MCRs with subsequent catalytic steps to access diverse and privileged chemical structures. acs.org

Contemporary and Novel Synthetic Routes

Modern organic synthesis continues to provide innovative methods for constructing heterocyclic systems with high precision and efficiency.

Directed ortho-Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalating group (DMG), which contains a heteroatom that coordinates to an organolithium reagent (like n-butyllithium), facilitating deprotonation at the adjacent ortho-position. wikipedia.org This generates a stabilized aryllithium intermediate that can react with various electrophiles to introduce substituents with high regiocontrol.

This methodology has been effectively applied to the synthesis of the 3,4-dihydroisoquinoline skeleton. For instance, the ortho-directing capacity of a fluorine atom has been utilized in the synthesis of 8-fluoro-3,4-dihydroisoquinoline. dntb.gov.uaresearchgate.net Similarly, N-(tert-butoxycarbonyl)-2-methylbenzylamines can be converted into a dilithio species. This intermediate, upon reaction with an electrophile like DMF, cyclizes to form a 3-hydroxy-1,2,3,4-tetrahydroisoquinoline, which can then be dehydrated to the corresponding 1,2-dihydroisoquinoline. cdnsciencepub.com These examples highlight the utility of DoM in building the core isoquinoline structure with specific substitution patterns that are difficult to achieve through classical electrophilic substitution. wikipedia.orgresearchgate.net

Silver-Catalyzed Tandem Cycloisomerization/Hydroarylation Reactions

Silver-catalyzed reactions have emerged as a powerful tool in the synthesis of various heterocyclic scaffolds, including dihydroisoquinolines. These reactions often proceed through tandem mechanisms, where multiple bond-forming events occur in a single pot, enhancing efficiency. While direct silver-catalyzed hydrazination of the C1-position of a dihydroisoquinoline precursor to yield this compound is not extensively documented, the principles of silver-catalyzed tandem cycloisomerization/hydroarylation reactions offer a conceptual framework for its potential synthesis.

Typically, these reactions involve the activation of a C-H or C-X bond by a silver catalyst, followed by an intramolecular cyclization and subsequent hydroarylation. For the synthesis of 1-substituted dihydroisoquinolines, a plausible strategy would involve a silver-catalyzed reaction of a suitably functionalized phenethylamine (B48288) derivative. For instance, a terminal alkyne-substituted phenethylamine could undergo a silver-catalyzed cycloisomerization. The subsequent introduction of a hydrazine moiety could potentially be achieved through a hydroamination-type reaction with a protected hydrazine derivative.

While specific examples for the direct synthesis of this compound using this method are scarce in the literature, related silver-catalyzed syntheses of other substituted dihydroisoquinolines have been reported. These precedents suggest that with appropriate ligand and reaction condition optimization, a silver-catalyzed tandem approach could be a viable, yet underexplored, route to the target compound.

Synthesis via Aza-Electrocyclization Pathways

Aza-electrocyclization reactions represent another sophisticated avenue for the construction of nitrogen-containing heterocycles like 3,4-dihydroisoquinolines. These reactions are a type of pericyclic reaction where a conjugated system containing a nitrogen atom undergoes cyclization upon thermal or photochemical activation. A 6π-electrocyclization is a common pathway for the formation of six-membered rings.

One potential strategy for the synthesis of this compound via this pathway involves the use of an α-azido carbonyl compound bearing a 2-alkenylaryl moiety. organic-chemistry.org The in situ formation of an N-H imine intermediate, followed by a 6π-electrocyclization, can lead to the formation of the 3,4-dihydroisoquinoline ring system. organic-chemistry.org To incorporate the hydrazinyl group at the C1 position, the starting carbonyl compound could be an acyl azide (B81097), which upon rearrangement and reaction with the alkenylaryl group, could lead to a precursor amenable to cyclization. Subsequent reduction of the azide functionality at the C1 position would then yield the desired 1-hydrazinyl derivative.

Another conceptual approach involves a cascade aza-Wittig/6π-electrocyclization process. bohrium.comnih.govresearchgate.netntu.ac.uk In this sequence, an iminophosphorane reacts with a carbonyl compound to generate an azatriene intermediate in situ, which then undergoes a 6π-electrocyclization to form the heterocyclic ring. bohrium.comnih.govresearchgate.netntu.ac.uk By carefully designing the starting materials, it is conceivable that a protected hydrazine group could be incorporated into the final product at the C1 position.

Flow Chemistry and Continuous Synthesis Considerations

The application of flow chemistry and continuous manufacturing processes offers significant advantages for the synthesis of complex molecules, including improved safety, better heat and mass transfer, and the potential for straightforward scalability. numberanalytics.com The synthesis of hydrazine derivatives, which can be hazardous in batch processes, is particularly well-suited for flow chemistry. rsc.orgbohrium.comrsc.orgmit.edu

A continuous flow approach to the synthesis of this compound could involve a multi-step sequence where each step is performed in a dedicated flow reactor module. For instance, the formation of the 3,4-dihydroisoquinoline core could be achieved through a classical method like the Bischler-Napieralski or Pictet-Spengler reaction adapted to a flow system. organic-chemistry.orgnumberanalytics.com The resulting 1-substituted-3,4-dihydroisoquinoline, for example, a 1-chloro or 1-methoxy derivative, could then be passed through a second reactor module where it reacts with hydrazine hydrate (B1144303) or a protected hydrazine under controlled temperature and pressure to yield the final product.

The use of flow chemistry can mitigate the risks associated with handling hydrazine by generating and consuming it in situ or by minimizing the amount present at any given time. mit.edu Furthermore, process parameters such as temperature, pressure, and residence time can be precisely controlled, leading to higher yields and purities. bohrium.comrsc.org

| Parameter | Batch Synthesis | Flow Chemistry Synthesis |

| Safety | Higher risks with hazardous reagents like hydrazine. | Improved safety due to small reaction volumes and better control. mit.edu |

| Scalability | Often challenging and may require re-optimization. | More straightforward scalability by running the system for longer. rsc.orgbohrium.com |

| Heat & Mass Transfer | Can be limited, leading to side reactions. | Excellent heat and mass transfer, improving reaction efficiency. numberanalytics.com |

| Process Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and residence time. bohrium.comrsc.org |

Synthetic Challenges and Process Optimization

The synthesis of this compound is not without its challenges, which stem from both the construction of the heterocyclic core and the introduction and stability of the hydrazinyl group.

One of the primary challenges in the synthesis of 1-substituted 3,4-dihydroisoquinolines is achieving high regioselectivity. numberanalytics.com Depending on the chosen synthetic route, the formation of isomeric byproducts can occur, necessitating careful optimization of reaction conditions and catalysts. For instance, in the Bischler-Napieralski reaction, the cyclization can sometimes lead to the formation of undesired regioisomers if the aromatic ring of the phenethylamine precursor is not appropriately substituted. numberanalytics.com

The introduction of the hydrazinyl group also presents specific challenges. Hydrazine is a strong nucleophile and a reducing agent, which can lead to side reactions if other sensitive functional groups are present in the molecule. wikipedia.org The handling of hydrazine itself requires special precautions due to its toxicity and potential instability. digitellinc.com

Furthermore, the final product, this compound, may be susceptible to oxidation or dimerization. For example, the autoxidation of a related compound, 4-hydrazinylquinolin-2(1H)-one, has been reported to lead to the formation of a pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-dione. mdpi.com This suggests that this compound might also be prone to oxidative degradation, especially in the presence of air, which would necessitate careful handling and storage under an inert atmosphere.

Process optimization would therefore focus on several key areas:

Catalyst and Ligand Screening: For catalytic reactions, extensive screening of catalysts and ligands is crucial to maximize yield and selectivity.

Protecting Group Strategy: The use of appropriate protecting groups for the hydrazine moiety may be necessary to prevent side reactions during the synthesis of the dihydroisoquinoline core.

Reaction Condition Optimization: Fine-tuning of parameters such as temperature, solvent, and reaction time is essential to minimize byproduct formation. numberanalytics.comnumberanalytics.com

Purification Techniques: The development of efficient purification methods is critical to isolate the target compound from unreacted starting materials and byproducts. numberanalytics.com

| Challenge | Potential Solution |

| Regioselectivity | Use of directing groups, optimization of catalysts and reaction conditions. numberanalytics.com |

| Side reactions with hydrazine | Use of protected hydrazine derivatives, optimization of reaction conditions. |

| Handling of hydrazine | Use of hydrazine hydrate, in situ generation, or application of flow chemistry. mit.edudigitellinc.com |

| Product stability | Storage under inert atmosphere, use of antioxidants. |

Reactions at the Hydrazinyl Moiety

The hydrazinyl group, being a derivative of hydrazine, is a highly reactive functional group. It is a potent nucleophile and can participate in a wide range of reactions, including oxidation, condensation, and substitution reactions.

Oxidation Reactions to Azines and Other Products

The oxidation of hydrazines is a well-established transformation that can lead to a variety of products depending on the oxidizing agent and reaction conditions. In the case of this compound, oxidation is expected to primarily yield the corresponding azine. For instance, the oxidation of 1-hydrazino-3,3-dimethyl-3,4-dihydroisoquinoline has been shown to produce 3,3-dimethyl-3,4-dihydroisocarbostyryl azine. organic-chemistry.org This reaction likely proceeds through the formation of a diazenyl intermediate, which then dimerizes to form the stable azine. Other potential oxidation products could arise from further oxidation or side reactions, but the azine is generally the major product.

Condensation Reactions with Carbonyl Compounds

The nucleophilic nitrogen atoms of the hydrazinyl group readily react with electrophilic carbonyl carbons of aldehydes and ketones. This condensation reaction is a cornerstone of hydrazine chemistry and a versatile method for the synthesis of various derivatives.

The reaction of this compound with aldehydes or ketones results in the formation of the corresponding hydrazones. nih.govnih.gov This reaction typically proceeds by the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the carbonyl carbon, followed by the elimination of a water molecule to form a C=N double bond. nih.govlibretexts.org The reaction is often catalyzed by a small amount of acid. mdpi.com The resulting hydrazones are stable compounds and serve as important intermediates for the synthesis of other heterocyclic systems. libretexts.org

The versatility of this reaction allows for the introduction of a wide variety of substituents at the hydrazone moiety, depending on the carbonyl compound used. This provides a straightforward method for modifying the structure and properties of the parent molecule.

Table 1: Examples of Hydrazone Formation from this compound

| Carbonyl Compound | Product |

| Benzaldehyde | 1-(2-Benzylidenehydrazinyl)-3,4-dihydroisoquinoline |

| Acetone | 1-(2-Isopropylidenehydrazinyl)-3,4-dihydroisoquinoline |

| Cyclohexanone | 1-(2-Cyclohexylidenehydrazinyl)-3,4-dihydroisoquinoline |

This table presents expected products from the condensation reaction based on general chemical principles.

The hydrazone derivatives of this compound are valuable precursors for the synthesis of fused heterocyclic systems. These intramolecular cyclization reactions often involve the reaction of the remaining N-H group of the hydrazine moiety with a suitably positioned electrophilic center, which can be part of the substituent introduced from the carbonyl compound.

Pyrazoles: The condensation of this compound with 1,3-dicarbonyl compounds, or α,β-unsaturated ketones, can lead to the formation of pyrazole (B372694) rings fused to the isoquinoline system. mdpi.comnih.govorganic-chemistry.org The initial hydrazone formation is followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of the cyclization can be influenced by the reaction conditions and the nature of the substituents on the 1,3-dicarbonyl compound. nih.gov

Triazoles: The synthesis of fused triazole systems can be achieved by reacting the hydrazinyl moiety with reagents containing a nitrogen atom and a suitable leaving group or by the cyclization of appropriately substituted hydrazones. For example, reaction with nitrous acid could lead to an azido (B1232118) intermediate, which can then undergo cyclization. Another approach involves the reaction of the hydrazone with an oxidizing agent to facilitate cyclization. researchgate.net The specific synthetic route and resulting triazole isomer (1,2,3- or 1,2,4-triazole) will depend on the chosen reagents and reaction conditions. beilstein-journals.orgrsc.orgidosi.org

N-Alkylation and N-Acylation Reactions

The nitrogen atoms of the hydrazinyl group are nucleophilic and can be readily alkylated or acylated.

N-Alkylation: The reaction of this compound with alkyl halides or other alkylating agents is expected to yield N-alkylated derivatives. The regioselectivity of the alkylation (i.e., which nitrogen atom is alkylated) can be influenced by steric and electronic factors, as well as the reaction conditions. beilstein-journals.org The use of a base is typically required to deprotonate the hydrazine and enhance its nucleophilicity.

N-Acylation: Acylation of the hydrazinyl group can be achieved using acyl chlorides, anhydrides, or carboxylic acids (with a coupling agent). This reaction leads to the formation of the corresponding N-acylhydrazide derivatives. Similar to alkylation, the site of acylation can vary, but the terminal nitrogen is generally more reactive.

Table 2: Representative N-Alkylation and N-Acylation Reactions

| Reagent | Reaction Type | Expected Product |

| Methyl iodide | N-Alkylation | 1-(2-Methylhydrazinyl)-3,4-dihydroisoquinoline |

| Acetyl chloride | N-Acylation | 1-(2-Acetylhydrazinyl)-3,4-dihydroisoquinoline |

| Benzoyl chloride | N-Acylation | 1-(2-Benzoylhydrazinyl)-3,4-dihydroisoquinoline |

This table illustrates plausible products based on the known reactivity of hydrazines.

Reactions at the Dihydroisoquinoline Ring System

The 3,4-dihydroisoquinoline ring system also possesses reactive sites, primarily the imine (C=N) bond at the 1-position. This bond is susceptible to nucleophilic attack, particularly after activation.

A significant reaction of 1-substituted 3,4-dihydroisoquinolines is their reduction to the corresponding 1,2,3,4-tetrahydroisoquinolines. rsc.org This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165) or catalytic hydrogenation. The reduction of the imine bond introduces a new stereocenter at the C1 position, and enantioselective methods have been developed to control the stereochemistry of this reduction, leading to chiral tetrahydroisoquinoline derivatives. rsc.org

Furthermore, the dihydroisoquinoline ring can participate in cyclization reactions to form more complex fused systems. For instance, reactions with appropriate bifunctional reagents can lead to the annulation of new rings onto the existing framework. The specific nature of these reactions will be highly dependent on the substituents present on both the dihydroisoquinoline ring and the reacting partner.

Hydrogenation and Reduction Reactions

Metal-Mediated and Catalytic Reactions

The hydrazine moiety and the imine nitrogen of the dihydroisoquinoline ring present active sites for metal coordination and catalysis, enabling a range of bond-forming reactions.

The 1-hydrazinyl group imparts strong ligand properties to the molecule, allowing for the formation of coordination complexes with various transition metals. Hydrazine and its organic derivatives are well-established ligands in coordination chemistry, capable of acting as either monodentate or bidentate chelating agents.

In the case of this compound, the two adjacent nitrogen atoms of the hydrazine group can form a stable five-membered chelate ring with a metal ion. This interaction is a classic example of Lewis acid-base chemistry, where the electron lone pairs on the nitrogen atoms are donated to the empty d-orbitals of a transition metal cation (the Lewis acid). The formation of such complexes is energetically favorable.

Metals such as copper(II), nickel(II), cobalt(II), and palladium(II) are known to form stable complexes with N-donor ligands like hydrazines. While specific studies on the complexation of this compound are not detailed in current literature, the expected coordination behavior would involve the formation of octahedral or square planar complexes, depending on the metal ion and reaction conditions. These complexes can be valuable as catalysts or as materials with specific magnetic or electronic properties.

Table 1: Potential Coordination Modes of this compound with Transition Metals

| Metal Ion (Example) | Coordination Geometry (Hypothetical) | Ligand Binding Mode | Potential Application |

| Cu(II) | Square Planar / Distorted Octahedral | Bidentate (N,N') | Catalyst, Antifungal Agent |

| Ni(II) | Octahedral | Bidentate (N,N') | Catalyst for cross-coupling |

| Pd(II) | Square Planar | Bidentate (N,N') | Catalyst for C-C/C-N coupling |

| Co(II) | Tetrahedral / Octahedral | Bidentate (N,N') | Oxygen transport, Catalyst |

The hydrazine group is a key functional group for engaging in catalyzed reactions that form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. A primary pathway involves the initial condensation of the hydrazine with an aldehyde or ketone to form a stable hydrazone. This resulting N-acyl hydrazone can then act as a directing group in transition-metal-catalyzed C-H activation processes.

For instance, palladium-catalyzed cyclization of N-acyl hydrazones with other molecules like vinyl azides has been developed to synthesize various isoquinoline derivatives, demonstrating C-H bond activation and C-N bond cleavage. Similarly, nickel-catalyzed reactions can utilize hydrazones formed in situ from aldehydes or ketones and hydrazine to construct challenging C(sp³)–C(sp³) bonds through reductive homo-coupling. This process is advantageous as it uses readily available carbonyl compounds and generates innocuous byproducts like water and nitrogen gas.

Hydrazine-catalyzed reactions, such as ring-closing carbonyl-olefin metathesis, have also been developed, showcasing the role of hydrazine derivatives in facilitating complex chemical transformations under catalytic conditions. These methods provide powerful tools for building molecular complexity from the this compound scaffold.

Radical-based reactions offer an alternative pathway for the derivatization of this compound. The hydrazine moiety can be oxidized under specific conditions to generate nitrogen-centered radicals. These reactive intermediates can then participate in coupling reactions to form new bonds.

Photocatalysis is a modern and effective method for initiating such radical processes. For example, organophotoredox catalysis has been used for the direct C(sp³)-H alkylation of related N-heterocycles like 3,4-dihydroquinoxalin-2-ones by coupling them with alkyl radicals generated from N-(acyloxy)phthalimides. A similar strategy could theoretically be applied to the 3,4-dihydroisoquinoline core.

Furthermore, the oxidation of hydrazones (derived from this compound) can generate diazo compounds in situ. These diazo compounds are highly versatile intermediates in organic synthesis and can undergo a variety of transformations, including cyclopropanation, C-H insertion, and further C-N bond formation.

Derivatization for Scaffold Elaboration and Library Generation

In medicinal chemistry and drug discovery, the this compound scaffold is a valuable starting point for creating large collections of diverse molecules, known as chemical libraries. The goal is to rapidly synthesize many related but structurally distinct compounds for screening against biological targets.

The most direct method for library generation from this scaffold is the reaction of the terminal -NH₂ group of the hydrazine with a library of different aldehydes and ketones. This condensation reaction is typically high-yielding and produces a diverse set of hydrazone derivatives. Each hydrazone incorporates a new structural element (the R group from the carbonyl compound), allowing for systematic exploration of the chemical space around the core scaffold.

These hydrazone libraries can be the final products for screening, or they can serve as intermediates for further elaboration. Cyclization reactions are commonly employed to convert the linear hydrazone side chain into a new heterocyclic ring. This creates more rigid and complex molecular architectures, which are often desirable for potent and selective biological activity. For example, reacting the hydrazones with appropriate reagents can lead to the formation of fused or appended pyrazole, triazine, or thiadiazole ring systems. This strategy of derivatization followed by cyclization is a powerful tool for scaffold hopping and lead optimization in drug development programs.

Table 2: Illustrative Derivatization of this compound for Library Generation

| Step | Reactant(s) | Reaction Type | Product Class | Purpose |

| 1 | Library of Aldehydes (R-CHO) or Ketones (R-CO-R') | Condensation | Hydrazones | Introduce diversity (R groups) |

| 2A | Diketones or Ketoesters | Cyclocondensation (e.g., Paal-Knorr) | Pyrrole/Pyrazole Derivatives | Scaffold elaboration, create new ring |

| 2B | Isothiocyanates (R-NCS) | Addition/Cyclization | Thiosemicarbazides / Thiadiazoles | Scaffold elaboration, introduce S, N atoms |

| 2C | Acid Chlorides / Anhydrides | Acylation | N-Acyl Hydrazides | Introduce amide functionality |

Elucidation of Reaction Pathways

The reaction pathways of this compound are dictated by its two primary functional groups: the nucleophilic hydrazine group and the electrophilic C=N double bond of the dihydroisoquinoline ring. The interplay between these groups allows for a variety of transformations.

One of the most common reaction pathways for hydrazines involves condensation with carbonyl compounds to form hydrazones. uclm.esarabjchem.org In the case of this compound, reaction with aldehydes or ketones would readily yield the corresponding hydrazone derivatives. These reactions typically proceed through the nucleophilic attack of the terminal nitrogen of the hydrazine group on the carbonyl carbon, followed by dehydration.

Another significant set of reaction pathways involves the dihydroisoquinoline core itself. The Bischler-Napieralski reaction and related cyclizations are cornerstone methods for synthesizing the 3,4-dihydroisoquinoline skeleton. organic-chemistry.orgmdpi.com These reactions proceed via electrophilic cyclization of a β-phenylethylamide. The mechanism often involves the formation of a nitrilium ion intermediate upon treatment with a dehydrating agent like phosphorus oxychloride or triflic anhydride. organic-chemistry.orgvu.nl While this pertains to the synthesis of the core structure, the inherent reactivity informs the potential for further transformations of the C=N bond. For instance, the imine moiety can be reduced to form the corresponding 1,2,3,4-tetrahydroisoquinoline. rsc.org

Furthermore, complex cascade reactions can be initiated from the dihydroisoquinoline template, leading to the formation of intricate alkaloid frameworks. researchgate.net The presence of the hydrazine group provides a handle for initiating such cascades, potentially through intramolecular cyclizations following an initial intermolecular reaction. For example, after forming a hydrazone with a suitable electrophile, the dihydroisoquinoline nitrogen or the aromatic ring could participate in a subsequent cyclization step.

Transition State Analysis

Transition state analysis, often aided by computational chemistry, is key to understanding reaction barriers and selectivity. For reactions involving this compound, the transition states will vary depending on the specific transformation.

In the formation of hydrazones from the hydrazine moiety, the transition state for the initial nucleophilic attack on a carbonyl group would involve the approach of the hydrazine nitrogen to the carbonyl carbon. The subsequent dehydration step proceeds through its own transition state, often the rate-limiting one, involving proton transfers leading to the elimination of a water molecule.

For reactions at the imine bond of the dihydroisoquinoline ring, such as reduction or addition of a nucleophile, the transition state involves the re-hybridization of the C1 carbon from sp² to sp³. The geometry and energy of this transition state are influenced by steric hindrance from substituents and the electronic nature of the attacking nucleophile. In asymmetric catalysis, for instance, the diastereomeric transition states formed between the substrate and a chiral catalyst-reagent complex determine the enantioselectivity of the product. mdpi.com The structure of the active reducing species generated from a chiral catalyst and a reagent like trichlorosilane (B8805176) is considered central to the enantioselectivity of the reaction. mdpi.com

Computational studies on analogous systems, like the Menshutkin reaction or ene reactions, demonstrate that the transition state structure and energy are highly sensitive to the solvent environment. nih.govarxiv.org Polar solvents can stabilize charged transition states through solvation, thereby lowering the activation barrier compared to reactions in nonpolar solvents. arxiv.org A similar analysis would be critical for predicting the behavior of this compound, especially in reactions that involve the formation of charged intermediates.

Identification and Characterization of Intermediate Species (e.g., Iminium Ions, Nitrilium Salts, Hydrazone Intermediates)

The stepwise nature of reactions involving this compound necessitates the formation of various transient species.

Hydrazone Intermediates: As previously mentioned, the reaction of the hydrazine group with aldehydes and ketones produces hydrazones. arabjchem.org These are often stable, isolable compounds but can also act as key intermediates for further reactions, such as the Fischer indole (B1671886) synthesis or cyclizations to form pyrazolines. uclm.es The E/Z isomerism of hydrazones is a critical factor in their reactivity, with isomerization possible through mechanisms like inversion or rotation, the latter being favored upon protonation. uclm.es

Iminium Ions: The dihydroisoquinoline portion of the molecule contains a C=N double bond, which is essentially a cyclic imine. Protonation or alkylation of the nitrogen atom (N2) converts the neutral imine into a highly electrophilic iminium ion. wikipedia.orgnumberanalytics.com This intermediate is significantly more susceptible to attack by nucleophiles than the parent imine. The formation of an iminium ion is the key first step in the hydrolysis of imines back to a carbonyl and an amine, and also in reductive amination processes. wikipedia.orgmasterorganicchemistry.com The condensation of secondary amines with aldehydes or ketones in the presence of acid is a common method for generating iminium ions for use in catalysis. wikipedia.org

Nitrilium Salts: Nitrilium ions, with the general structure [R-C≡N⁺-R'], are highly reactive intermediates known to participate in a variety of cyclization reactions. vu.nl They are central to the Bischler-Napieralski synthesis of 3,4-dihydroisoquinolines, where an N-acyl-β-phenylethylamine is cyclized using a Lewis acid. The acid promotes the formation of a nitrilium ion, which then undergoes an intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline ring. vu.nl While an intermediate in the synthesis of the core, understanding its formation highlights the electronic properties of the system.

| Intermediate Species | Formation Method | Role in Reaction Pathway | Relevant Citations |

|---|---|---|---|

| Hydrazone | Reaction of the hydrazine group with an aldehyde or ketone. | Can be a final product or an intermediate for cyclization reactions. | uclm.esarabjchem.org |

| Iminium Ion | Protonation or alkylation of the dihydroisoquinoline nitrogen (N2). | Activates the C1 position for nucleophilic attack (e.g., in hydrolysis or reduction). | wikipedia.orgnumberanalytics.commasterorganicchemistry.com |

| Nitrilium Salt | Action of a Lewis acid on an N-acyl precursor during synthesis. | Key intermediate in the Bischler-Napieralski cyclization to form the dihydroisoquinoline ring. | organic-chemistry.orgvu.nl |

Kinetic Studies and Determination of Rate-Determining Steps

The RDS is the step with the highest activation energy in the reaction's energy profile. labxchange.orgyoutube.com For a reaction of this compound, the RDS could be one of several steps depending on the transformation.

In a two-step hydrazone formation (nucleophilic attack followed by dehydration), either step can be rate-determining. The specific RDS often depends on the pH of the solution.

In the hydrolysis of the imine function, which is the reverse of imine formation, the rate-determining step can shift. masterorganicchemistry.com At neutral pH, the loss of the amine from the carbinolamine intermediate is often rate-determining. Under acidic conditions, the initial attack of water on the protonated iminium ion can become the RDS. masterorganicchemistry.com

For catalyzed reactions, the formation of the active catalyst-substrate complex or the subsequent chemical transformation could be rate-limiting.

Structural Elucidation and Conformational Analysis

X-ray Crystallography for Solid-State Structure Determination

No published single-crystal X-ray diffraction studies for 1-Hydrazinyl-3,4-dihydroisoquinoline could be located. Such a study would be essential to definitively determine its three-dimensional structure in the solid state.

Molecular Geometry and Bond Parameters

Without X-ray crystallographic data, precise, experimentally determined bond lengths, bond angles, and torsion angles for this compound cannot be provided. Theoretical calculations could offer predictions, but these would require experimental validation. For context, analysis of related 3,4-dihydroisoquinoline (B110456) structures often focuses on the planarity of the fused ring system and the conformation of the dihydroisoquinoline ring.

Crystal Packing and Intermolecular Interactions

Details on the crystal packing, including intermolecular forces such as hydrogen bonding and π-stacking, are absent without crystallographic studies. The presence of the hydrazinyl group (-NHNH2) and the aromatic ring would suggest a high potential for significant hydrogen bonding networks (N-H···N) and π-π stacking interactions, which would govern the supramolecular architecture of the crystal lattice. lookchem.com

Spectroscopic Characterization for Solution and Solid-State Analysis

While spectroscopic data for various derivatives of 3,4-dihydroisoquinoline are available, specific spectra for this compound are not detailed in the literature found.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Tautomeric State Analysis

Experimentally recorded and assigned Infrared (IR) and Raman spectra for this compound are not available. A vibrational analysis would be expected to identify key functional groups:

N-H stretching vibrations from the hydrazinyl group, typically appearing in the 3200-3500 cm⁻¹ region.

C=N stretching of the imine in the dihydroisoquinoline ring, usually found around 1620-1690 cm⁻¹.

Aromatic C-H and C=C stretching vibrations from the benzene (B151609) ring.

Aliphatic C-H stretching from the methylene (B1212753) groups in the dihydropyridine (B1217469) part of the molecule.

Vibrational spectroscopy would also be a key tool to investigate the potential for tautomerism, such as the equilibrium between the this compound and a possible tautomeric form, 1-(3,4-dihydroisoquinolin-1-yl)hydrazine.

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Tautomerism Studies

No specific UV-Vis absorption spectra for this compound have been published. The spectrum would be expected to show absorptions characteristic of the conjugated system formed by the benzene ring and the imine group. The position of the maximum absorption (λmax) would provide insight into the extent of electronic conjugation. amazonaws.com Studies on different tautomers or protonated species in various solvents would likely show shifts in these absorption bands. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Dynamics

Detailed ¹H and ¹³C NMR data, including chemical shifts and coupling constants from 1D and 2D experiments (like COSY, HMQC, HMBC), are essential for the unambiguous structural assignment of this compound in solution. While NMR data for many other substituted 3,4-dihydroisoquinolines have been reported, ias.ac.inmdpi.com and some show anomalous spectra due to phenomena like slow equilibria, ias.ac.in specific assignments for the title compound are absent from the reviewed literature.

A hypothetical ¹H NMR spectrum would be expected to show signals for:

Aromatic protons.

Methylene protons of the dihydroisoquinoline ring (typically triplets).

Protons of the hydrazinyl group, which may be broad and exchangeable.

¹³C NMR would complement this by providing the chemical shifts for each unique carbon atom in the molecule.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is essential for confirming the molecular formula of this compound and for elucidating its structure through fragmentation analysis. The compound has a chemical formula of C₉H₁₁N₃ and a monoisotopic mass of 161.0953 Da.

Under electron ionization (EI) conditions, the molecule is expected to undergo characteristic fragmentation pathways. The fragmentation of isoquinoline (B145761) alkaloids and related nitrogen heterocycles often involves initial cleavages adjacent to the nitrogen atom or the aromatic ring. nih.govmcmaster.ca For this compound, the primary fragmentation routes would likely include:

Loss of the amino group: Cleavage of the N-N bond in the hydrazinyl side chain to lose an amino radical (•NH₂), resulting in a fragment ion at m/z 145.

Loss of the hydrazinyl radical: Cleavage of the C1-N bond (alpha-cleavage), a common pathway for amines, leading to the loss of the hydrazinyl radical (•N₂H₃) and formation of a stable dihydroisoquinolinium cation at m/z 130. nih.gov

Retro-Diels-Alder (RDA) Reaction: The dihydroisoquinoline ring can undergo a characteristic RDA reaction, leading to the cleavage of the heterocyclic ring. thieme-connect.de This would result in the expulsion of ethene (C₂H₄), producing a fragment ion at m/z 133.

A proposed fragmentation pattern is detailed in the table below.

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 161 | [C₉H₁₁N₃]⁺• | Molecular Ion (M⁺•) |

| 145 | [M - NH₂]⁺ | Loss of amino radical from hydrazinyl group |

| 133 | [M - C₂H₄]⁺• | Retro-Diels-Alder (RDA) reaction |

| 130 | [M - N₂H₃]⁺ | Alpha-cleavage, loss of hydrazinyl radical |

Tautomerism Studies and Equilibrium Analysis

Prototropic tautomerism is a key feature of this compound, which can exist in equilibrium between the hydrazinyl form (an amino-imine) and the hydrazono form (a hydrazone-enamine). This equilibrium is fundamental to its chemical reactivity and properties. nih.gov

The existence and ratio of these tautomers in solution can be determined experimentally, primarily using NMR spectroscopy. encyclopedia.pubresearchgate.net Since the proton transfer between the tautomeric forms is often slow on the NMR timescale, distinct signals for each form can be observed. nih.gov

Key NMR indicators for distinguishing the tautomers include:

¹³C NMR: The C1 carbon atom is sp³-hybridized in the hydrazinyl form, typically resonating in the range of 50-60 ppm. In contrast, the C1 carbon in the hydrazono form is part of a C=N double bond (sp²-hybridized) and would exhibit a significant downfield shift to approximately 150-160 ppm.

¹H NMR: The chemical shifts of the protons on the nitrogen atoms are highly informative. The hydrazinyl form has an -NH- proton, while the hydrazono form has an exocyclic -NH₂ group and an N2-H proton. These protons would appear at different chemical shifts and could be identified by D₂O exchange experiments.

¹⁵N NMR: The nitrogen atoms in the two forms have different electronic environments, leading to distinct ¹⁵N chemical shifts, which can be used to quantify the tautomeric populations. mdpi.com

| Atom | Hydrazinyl Form | Hydrazono Form |

|---|---|---|

| C1 | ~55 | ~155 |

| N-H (exocyclic) | ~5-6 (NH) | ~7-8 (NH₂) |

| N-H (endocyclic) | - | ~10-12 (N2-H) |

The position of the tautomeric equilibrium is highly sensitive to environmental factors, particularly the solvent. nih.gov The relative stability of the tautomers can be shifted by varying solvent polarity and hydrogen-bonding capability. researchgate.net The hydrazono form, with its C=N bond and separate NH and NH₂ groups, is generally more polar than the hydrazinyl form.

Solvent Effects: In non-polar solvents like CCl₄ or CDCl₃, the less polar hydrazinyl form is expected to be favored. Conversely, in polar aprotic solvents like DMSO-d₆ or polar protic solvents like methanol, the more polar hydrazono tautomer is stabilized through dipole-dipole interactions and hydrogen bonding, shifting the equilibrium in its favor. researchgate.netnih.gov This shift can be monitored by observing the change in the relative integrals of the NMR signals corresponding to each tautomer in different solvents. mdpi.com

Substituent Effects: Although the parent compound is unsubstituted on the aromatic ring, it is well-established that substituents can electronically influence tautomeric equilibria. nih.govchemrxiv.org Electron-donating groups on the benzene ring would increase the electron density on the ring system, which could preferentially stabilize one tautomer over the other. Conversely, electron-withdrawing groups would decrease electron density, also impacting the equilibrium position. mdpi.com

| Solvent | Polarity | H-Bonding | Favored Tautomer |

|---|---|---|---|

| Chloroform | Low | Weak Donor | Hydrazinyl |

| Acetone | Medium | Acceptor | Mixed / Hydrazono |

| DMSO | High | Acceptor | Hydrazono |

| Methanol | High | Donor/Acceptor | Hydrazono |

Conformational Analysis and Dynamics

The 3,4-dihydroisoquinoline ring is not planar and exists in a dynamic equilibrium between two half-chair (or sofa) conformations. The energy barrier for this ring inversion is typically low, resulting in a time-averaged spectrum at room temperature unless bulky substituents lock the conformation.

The orientation of the C1-hydrazinyl substituent can be either pseudo-axial or pseudo-equatorial. The preferred conformation is determined by steric hindrance. Generally, large substituents favor the pseudo-equatorial position to minimize steric strain, particularly 1,3-diaxial interactions. youtube.com The conformational preference and dynamics can be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which can detect through-space proximity between protons, and by analyzing vicinal proton-proton coupling constants (³JHH), which are related to dihedral angles via the Karplus equation. soton.ac.uk Computational modeling, such as Density Functional Theory (DFT), complements these experimental studies by calculating the relative energies of different conformers. nih.govsoton.ac.uk

Ring Conformation of the Dihydroisoquinoline System

The 3,4-dihydroisoquinoline ring is a partially saturated heterocyclic system. Unlike the fully aromatic isoquinoline, the presence of the C3-C4 single bond introduces conformational flexibility to the dihydropyridine ring. This ring can, in principle, adopt several conformations, with the most common being a "sofa" or "half-chair" form.

Detailed structural data for this compound itself is not extensively available in the public domain. However, insights can be drawn from studies on related 3,4-dihydroisoquinoline derivatives. For instance, X-ray crystallographic studies on various substituted 3,4-dihydroisoquinolines have provided valuable information on their solid-state conformations. ias.ac.in Furthermore, computational studies, such as those employing Density Functional Theory (DFT), have been used to predict the geometries and relative energies of different conformers of related heterocyclic systems. nih.gov

In many 3,4-dihydroisoquinoline derivatives, the dihydropyridine ring adopts a conformation that minimizes steric strain and torsional interactions. The specific conformation can be influenced by the nature and position of substituents. For the parent 3,4-dihydroisoquinoline, a dynamic equilibrium between different conformers is expected in solution. This has been suggested by studies on some derivatives which exhibit anomalous ¹H NMR spectra, indicating a slow equilibrium between different ring conformations that leads to line broadening of signals for protons at C1 and C3. ias.ac.in

| Parameter | Typical Observation in 3,4-Dihydroisoquinoline Derivatives | Method of Determination |

| Ring Puckering | Half-chair or Sofa conformation | X-ray Crystallography, ias.ac.in NMR Spectroscopy ias.ac.in |

| Inter-ring Dihedral Angle | Varies with substitution pattern | X-ray Crystallography ias.ac.in |

| Conformational Equilibrium | Slow exchange between conformers in some derivatives | NMR Spectroscopy ias.ac.in |

This table presents generalized findings for the 3,4-dihydroisoquinoline ring system based on studies of its derivatives, as direct data for this compound is limited.

Conformational Preferences of the Hydrazinyl Moiety

The hydrazinyl group (-NHNH₂) attached to the C1 position of the dihydroisoquinoline ring introduces additional conformational complexity. The orientation of the hydrazinyl group relative to the ring is determined by rotation around the C1-N bond. The conformational preferences will be governed by a balance of steric hindrance, electronic effects, and potential intramolecular hydrogen bonding.

The lone pair of electrons on the nitrogen atoms of the hydrazinyl group can interact with the π-system of the imine bond (C1=N2) and the adjacent benzene ring. These stereoelectronic interactions can influence the rotational barrier around the C1-N bond and favor specific conformations. nih.gov

In the absence of direct experimental data for this compound, we can hypothesize potential stable conformations based on general principles. The hydrazinyl group may orient itself to minimize steric clashes with the hydrogen atom at C8 of the isoquinoline core. Furthermore, the possibility of intramolecular hydrogen bonding between one of the N-H protons of the hydrazinyl group and the nitrogen atom (N2) of the dihydroisoquinoline ring could stabilize certain conformations. The relative orientation of the terminal -NH₂ group of the hydrazinyl moiety is also subject to rotation around the N-N bond.

Computational modeling would be a valuable tool to investigate the potential energy surface of this compound and to determine the relative energies of different conformers, taking into account the interplay between ring puckering and hydrazinyl group rotation.

| Rotational Bond | Potential Influencing Factors | Predicted Preferred Conformation |

| C1-N (Hydrazinyl) | Steric hindrance with H8, stereoelectronic effects, potential intramolecular hydrogen bonding. | A conformation that minimizes steric repulsion and potentially allows for intramolecular hydrogen bonding. |

| N-N (Hydrazinyl) | Lone pair repulsion, hydrogen bonding. | Typically a gauche conformation is favored for hydrazine (B178648) itself. |

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior and stability of a molecule at the atomic level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For a molecule like 1-Hydrazinyl-3,4-dihydroisoquinoline, DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-311+G(d,p), can predict bond lengths, bond angles, and dihedral angles. mdpi.comresearchgate.net

These calculations also yield crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined, and the energy gap between them (HOMO-LUMO gap) provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. mdpi.com Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and identify electrophilic and nucleophilic sites within the molecule. bohrium.comacs.org

Illustrative Data for a Dihydroisoquinoline Derivative

The following table represents typical geometric and electronic parameters that would be calculated for a dihydroisoquinoline scaffold using DFT methods.

| Parameter | Calculated Value | Method/Basis Set |

| Total Energy | -479.2 Hartrees | B3LYP/6-311+G(d,p) |

| HOMO Energy | -6.2 eV | B3LYP/6-311+G(d,p) |

| LUMO Energy | -1.1 eV | B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap | 5.1 eV | B3LYP/6-311+G(d,p) |

| Dipole Moment | 2.5 Debye | B3LYP/6-311+G(d,p) |

Note: This data is representative and not specific to this compound.

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without the use of empirical parameters. Methods like Møller–Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory provide a higher level of accuracy for electronic structure calculations compared to standard DFT, albeit at a greater computational cost. These methods are particularly useful for benchmarking DFT results and for calculating precise interaction energies, electron correlation effects, and reaction barriers where high accuracy is critical.

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. By calculating vibrational frequencies using DFT, one can predict the infrared (IR) and Raman spectra of this compound. mdpi.com Comparing the computed spectrum with experimental data helps in assigning specific vibrational modes to the observed peaks. Similarly, Time-Dependent DFT (TD-DFT) is used to simulate UV-visible electronic absorption spectra, predicting the excitation energies (λmax) and oscillator strengths, which correspond to electronic transitions between molecular orbitals. mdpi.com Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated and compared with experimental results to confirm the molecular structure. mdpi.com

Illustrative Spectroscopic Data Prediction

This table shows examples of predicted spectroscopic values for a molecule with a similar hydrazone-like functional group.

| Spectroscopic Data | Predicted Value | Computational Method |

| Key IR Frequencies (cm⁻¹) | N-H stretch: 3350, C=N stretch: 1640 | B3LYP/6-311+G(d,p) |

| UV-Vis λmax (nm) | 285 | TD-DFT/B3LYP |

| ¹³C NMR Chemical Shift (ppm) | C=N carbon: 155 | GIAO/B3LYP |

Note: This data is representative and not specific to this compound.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule, providing insights into its conformational flexibility and dynamics. An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. For this compound, MD simulations can explore its conformational landscape by revealing the different shapes (conformers) the molecule can adopt and the energy barriers between them. This is particularly important for understanding how the molecule might interact with biological targets, such as enzymes or receptors. mdpi.com Simulations can track the root-mean-square deviation (RMSD) to assess the stability of the molecule's conformation over the simulation period. mdpi.com

Mechanistic Computational Modeling

Computational modeling is a powerful tool for investigating potential chemical reactions at a molecular level.

For reactions involving this compound, such as oxidation or isomerization, computational modeling can elucidate the reaction mechanism. rsc.org By mapping the potential energy surface along a defined reaction coordinate, researchers can identify the transition state—the highest energy point along the lowest energy path from reactant to product. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. This analysis helps in understanding the feasibility of a proposed reaction pathway and can reveal the structure of transient intermediates. researchgate.net

Investigation of Intermediates and Transition States

The synthesis of the 3,4-dihydroisoquinoline (B110456) core, the foundational structure of this compound, is most commonly achieved through the Bischler-Napieralski reaction. wikipedia.orgorganicreactions.org This reaction involves the intramolecular cyclization of a β-arylethylamide under acidic conditions. wikipedia.orgnrochemistry.com Computational studies and mechanistic investigations have focused on elucidating the key intermediates and transition states of this process.

Two primary mechanisms have been proposed and studied. wikipedia.org The first involves a dichlorophosphoryl imine-ester intermediate, while the second, and more commonly accepted, proceeds through a highly reactive nitrilium ion intermediate. wikipedia.orgorganic-chemistry.org The choice of dehydrating agent (e.g., POCl₃, P₂O₅) and reaction conditions can influence the prevailing mechanistic pathway. wikipedia.orgorganic-chemistry.org

Key Intermediates in Bischler-Napieralski Reaction:

| Intermediate | Description | Role in Reaction |

| N-Acyl-β-arylethylamine | The starting material for the cyclization. | Precursor to the cyclization intermediate. |

| Imidoyl Phosphate (B84403)/Chloride | Formed by the reaction of the amide carbonyl with the dehydrating agent (e.g., POCl₃). | This activated species readily eliminates to form the key electrophile. organic-chemistry.org |

| Nitrilium Ion | A key electrophilic intermediate formed by the loss of the activated carbonyl oxygen. wikipedia.orgorganic-chemistry.org | This species undergoes intramolecular electrophilic aromatic substitution to form the new ring. |

| Spiroindolenine Derivative | A potential intermediate formed during the cyclization step. nih.gov | In some cases, this can rearrange to form the final product. |

| 3,4-Dihydroisoquinolinium Salt | The initial product of the cyclization. | Deprotonation yields the final neutral 3,4-dihydroisoquinoline. |

The transition state for the key cyclization step involves the interaction of the nitrilium ion with the electron-rich aromatic ring. The stability of this transition state, and thus the feasibility of the reaction, is highly dependent on the electronic nature of the substituents on the aromatic ring. Electron-donating groups on the benzene (B151609) ring activate it towards electrophilic attack, stabilizing the transition state and facilitating the reaction. jk-sci.com Conversely, electron-withdrawing groups can hinder the reaction. In some complex cases, the reaction can be diverted through a cascade of no fewer than 10 elementary steps to yield unexpected products like carbazoles. nih.gov

Molecular Modeling and Docking Studies for Chemical Design Principles

Molecular modeling and docking are powerful computational tools used to predict how a ligand, such as a this compound derivative, might bind to a biological target. nih.govmdpi.com These techniques are fundamental in modern drug discovery for designing new compounds with desired biological activities. mdpi.commdpi.com Studies on various 3,4-dihydroisoquinoline derivatives demonstrate their potential as inhibitors for a range of biological targets, including tubulin and leucine (B10760876) aminopeptidase (B13392206) (LAP). nih.govnih.gov

For instance, a virtual screening of databases like ZINC and PubChem for compounds containing the 3,4-dihydroisoquinoline scaffold identified potential inhibitors of leucine aminopeptidase. mdpi.com These computational hits were then subjected to molecular docking simulations to predict their binding modes within the active site of the enzyme. nih.govmdpi.com This approach allows for the rational design of new derivatives by suggesting modifications that could enhance binding affinity and, consequently, inhibitory activity. mdpi.comnih.gov The process typically involves generating low-energy 3D conformations of the ligands and then "docking" them into the receptor's binding site, with the resulting poses being scored based on their predicted binding energy. nih.gov

Ligand-Target Interaction Analysis at a Molecular Level (e.g., for scaffold design)

The analysis of ligand-target interactions at the molecular level provides crucial information for scaffold design and optimization. For the 3,4-dihydroisoquinoline scaffold, docking studies have revealed key interactions that contribute to its binding affinity for various enzymes.

In the case of leucine aminopeptidase (LAP) inhibitors, docking simulations showed that a dihydroisoquinoline derivative was able to form essential hydrogen bonds with amino acid residues like Gly362 and coordinate with the zinc ions present in the active site. nih.gov For inhibitors of the p53-MDM2 protein-protein interaction, X-ray crystallography revealed a distinct binding mode for dihydroisoquinolinone inhibitors, providing a structural basis for further optimization. nih.gov

Similarly, when 1,4-disubstituted-3,4-dihydroisoquinoline derivatives were studied as tubulin polymerization inhibitors, molecular docking was used to propose a hypothetical binding mode, helping to explain the observed structure-activity relationships. nih.gov Docking studies of tetrahydroisoquinoline derivatives with KRas, an anti-angiogenesis target, showed that the most active compounds adopted specific low-energy conformations within the active site. nih.gov These studies highlight the importance of specific interactions, such as hydrogen bonds and hydrophobic interactions, in determining the biological activity of this class of compounds. The hydrazinyl group at the C1 position of this compound would be expected to be a key hydrogen bond donor and acceptor, significantly influencing its potential interactions with biological targets.

Structure-Activity Relationship (SAR) Derivation for Chemical Library Design